molecular formula C24H25N5O3 B2435943 8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1021029-74-2

8-{4-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2435943
CAS No.: 1021029-74-2
M. Wt: 431.496
InChI Key: FUKRXLASYDHIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidine Ring: This can be achieved through the reaction of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Purine Moiety: This step involves the coupling of the imidazolidine intermediate with a purine derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Dimethylphenyl Group: This is typically done through etherification reactions, where the phenol group is reacted with 2,5-dimethylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and purine moieties, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: This compound is unique due to its specific combination of functional groups and structural features.

    Other Imidazolidine Derivatives: Compounds with similar imidazolidine rings but different substituents.

    Purine Derivatives: Compounds with similar purine moieties but different functional groups attached.

Uniqueness

The uniqueness of 8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

6-[4-[(2,5-dimethylphenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15-5-6-16(2)17(13-15)14-32-19-9-7-18(8-10-19)28-11-12-29-20-21(25-23(28)29)26(3)24(31)27(4)22(20)30/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKRXLASYDHIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.